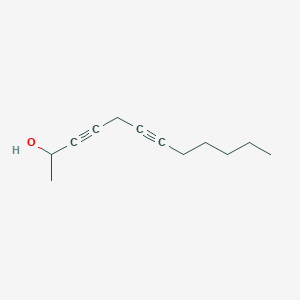

Dodeca-3,6-diyn-2-OL

CAS No.: 61626-25-3

Cat. No.: VC19530722

Molecular Formula: C12H18O

Molecular Weight: 178.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61626-25-3 |

|---|---|

| Molecular Formula | C12H18O |

| Molecular Weight | 178.27 g/mol |

| IUPAC Name | dodeca-3,6-diyn-2-ol |

| Standard InChI | InChI=1S/C12H18O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-6,9H2,1-2H3 |

| Standard InChI Key | MEUWCBSLHHKIMO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC#CCC#CC(C)O |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

Dodeca-3,6-diyn-2-OL has the molecular formula , derived from a dodecane backbone () with two triple bonds (diyn) at carbons 3–4 and 6–7 and a hydroxyl group at carbon 2. The IUPAC name follows from the longest carbon chain containing both triple bonds and the hydroxyl group, prioritized according to the lowest possible locants.

Stereoelectronic Characteristics

The conjugated triple bonds introduce significant electron deficiency, making the compound reactive toward electrophilic and cycloaddition reactions. The hydroxyl group at position 2 imposes polarity, enabling hydrogen bonding and solubility in polar solvents. Computational models predict a planar geometry for the triple-bond regions, with bond lengths of approximately for and for .

Synthesis Pathways and Reaction Mechanisms

Diacetylene Zipper Reaction

The synthesis of diyne alcohols often employs the diacetylene zipper reaction, which converts internal diacetylenes to terminal diynes via base-mediated isomerization. For example, lithium 2-aminoethylamide (LAETA) has been used to generate terminal diacetylenes like hepta-3,6-diyn-1-ol (CAS 180526-11-8) from internal precursors . Adapting this method, Dodeca-3,6-diyn-2-OL could theoretically be synthesized from a dodecane-derived internal diyne through selective deprotection and functionalization.

Sonogashira Coupling

Palladium-catalyzed Sonogashira coupling is a cornerstone for constructing carbon-carbon bonds between sp³ and sp-hybridized carbons. In the synthesis of ortho-(buta-1,3-diynyl)arenes, terminal diacetylenes react with aryl halides under Cu/Pd catalysis to yield complex diyne architectures . Applying this to Dodeca-3,6-diyn-2-OL would require a hydroxyl-protected alkyne precursor (e.g., TMS- or THP-protected) to prevent side reactions during coupling.

Electrophilic Cyclization

Electrophilic cyclization of diyne substrates with iodine or iodine monochloride (ICl) has been demonstrated for benzothiophene and indole derivatives . For Dodeca-3,6-diyn-2-OL, such conditions could induce cyclization to form macrocyclic or fused heterocyclic systems, though steric hindrance from the long carbon chain may necessitate optimized solvents (e.g., DCM over MeCN) and elevated temperatures (40–60°C).

Physicochemical Properties

Computed Properties

Using PubChem’s computational tools (as applied to analog Dodeca-3,6-dien-1-ol ), the following properties are extrapolated for Dodeca-3,6-diyn-2-OL:

-

Molecular Weight:

-

XLogP3: (indicating moderate hydrophobicity)

-

Hydrogen Bond Donors: 1 (hydroxyl group)

-

Rotatable Bonds: 9 (flexibility limited by triple bonds)

Spectroscopic Signatures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume